N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic 1,2,4-triazole derivative characterized by a 4-ethyl-substituted triazole core, a (1-phenylethyl)thio group at position 5, and a 4-methoxybenzamide moiety linked via a methylene bridge.
Properties
IUPAC Name |
N-[[4-ethyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-4-25-19(14-22-20(26)17-10-12-18(27-3)13-11-17)23-24-21(25)28-15(2)16-8-6-5-7-9-16/h5-13,15H,4,14H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIRPHMBBWKVLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on diverse research findings and data.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzoyl chloride with an appropriate triazole derivative. The process can be optimized for yield and purity through various recrystallization methods.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of triazole derivatives, including our compound of interest. The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed an inhibition zone diameter ranging from 12 to 16 mm against common pathogens like Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound has also been investigated for its antitumor effects. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were found to be in the micromolar range (approximately 5.0 µM for MCF-7), indicating significant antiproliferative activity .
Table 1: Antiproliferative Activity Against Various Cell Lines
The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell proliferation and survival. The triazole moiety is known to interact with heme-containing enzymes, potentially disrupting their function and leading to apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Breast Cancer Model : In a study involving MCF-7 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups .
- Colon Cancer Model : Another study reported that the compound not only inhibited tumor growth but also reduced metastasis in HCT116 xenograft models .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole rings exhibit significant activity against a range of pathogens. For instance, studies have shown that derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole demonstrate promising antimicrobial effects against bacteria and fungi . The presence of the thioether group in N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may enhance its bioactivity by influencing the compound's interaction with biological targets.
Anticancer Potential
The triazole moiety is also linked to anticancer activity. Various studies have highlighted the role of triazole-containing compounds in inhibiting cancer cell proliferation. The specific compound may act through mechanisms such as apoptosis induction or cell cycle arrest in cancer cells. For example, triazole derivatives have been shown to inhibit key enzymes involved in tumor progression .
Agricultural Applications
Fungicides
The compound's structure suggests potential use as a fungicide due to the inherent properties of triazoles known for their fungicidal activity. Triazole fungicides are widely used in agriculture to control fungal diseases in crops. The effectiveness of triazoles stems from their ability to inhibit ergosterol biosynthesis, a vital component of fungal cell membranes . This application is crucial for sustainable agriculture practices aimed at reducing chemical pesticide use.
Material Science Applications
Polymeric Materials
this compound can also be explored for applications in material science. Its unique chemical structure could be utilized in the development of polymeric materials with enhanced properties such as thermal stability and mechanical strength. Research into functional polymers incorporating triazole units has shown improved performance characteristics compared to traditional materials .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural and functional properties of N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide with analogous 1,2,4-triazole derivatives:
Structural and Functional Analysis:
Core Modifications :
- The target compound and VUAA1 share a 4-ethyltriazole core, but VUAA1’s 5-(3-pyridinylthio) group confers higher polarity, enhancing solubility in aqueous media . In contrast, the target’s (1-phenylethyl)thio group increases hydrophobicity, which may improve blood-brain barrier penetration in insect models.
- OLC15 replaces the pyridinyl group with a 2-pyridinylthio and a bulkier N-butylphenyl acetamide, shifting activity from agonist to antagonist .
Amide Group Variations :
- The 4-methoxybenzamide in the target compound and 476435-10-6 introduces electron-donating methoxy groups, which may stabilize π-π interactions with aromatic residues in Orco receptors. In contrast, VUAA1 ’s N-(4-ethylphenyl)acetamide lacks this effect but offers steric flexibility .
Biological Implications :
- VUAA1 activates Orco channels in Drosophila (EC~50~ = 20 µM) and Cydia pomonella , while OLC15 inhibits them (IC~50~ = 5 µM) . The target compound’s activity remains uncharacterized but is hypothesized to depend on the balance between its hydrophobic (1-phenylethyl)thio group and polar 4-methoxybenzamide.
Synthetic and Spectral Insights :
- highlights that 1,2,4-triazole derivatives often exhibit tautomerism (thiol ↔ thione), which affects their NMR and IR spectra . The target compound’s absence of a thiol group (based on naming) suggests it adopts a thione tautomer, similar to compounds in .
- Polymorphism observed in related triazoles () implies that the target compound may exist in multiple crystalline forms, impacting drug formulation .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Property | Target Compound | VUAA1 | OLC15 | 476435-10-6 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~447.5* | 410.49 | 438.54 | 492.6 |
| LogP (Predicted) | ~3.8 | 2.9 | 4.1 | 3.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 5 | 5 | 6 |
*Calculated based on molecular formula.
Q & A
Q. How to address low solubility in aqueous assays?
- Co-Solvents: Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
